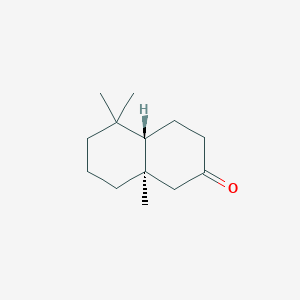
(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one is a chemical compound with a complex structure that includes multiple stereocenters This compound is part of the naphthalenone family and is characterized by its octahydro-naphthalene core with specific methyl substitutions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one typically involves stereocontrolled reactions to ensure the correct configuration of the stereocenters. One common method starts with (1R,4S,5R)-(+)-4,6,6-trimethyl-4-vinylbicyclo[3.1.1]heptan-2-one, which undergoes a series of reactions including hydrogenation and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired stereochemistry and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the study of stereochemistry and reaction mechanisms.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with specific therapeutic effects.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary, but the compound’s stereochemistry plays a crucial role in its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4aS,8aR)-4a-Ethyloctahydro-7(1H)-quinolinone
- (4As,8ar)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]3,4,5-trimethoxybenzoate
Uniqueness
(4AS,8aR)-5,5,8a-trimethyloctahydronaphthalen-2(1H)-one is unique due to its specific stereochemistry and the presence of multiple methyl groups, which influence its chemical reactivity and potential applications. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications.
Propriétés
Numéro CAS |
54808-90-1 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
(4aS,8aR)-5,5,8a-trimethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H22O/c1-12(2)7-4-8-13(3)9-10(14)5-6-11(12)13/h11H,4-9H2,1-3H3/t11-,13+/m0/s1 |
Clé InChI |
YZILXDJWJHJLAM-WCQYABFASA-N |
SMILES isomérique |
C[C@]12CCCC([C@@H]1CCC(=O)C2)(C)C |
SMILES canonique |
CC1(CCCC2(C1CCC(=O)C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


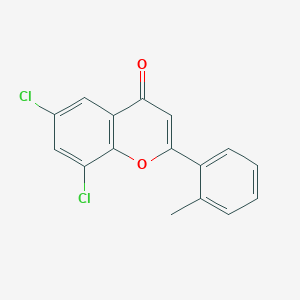
![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)
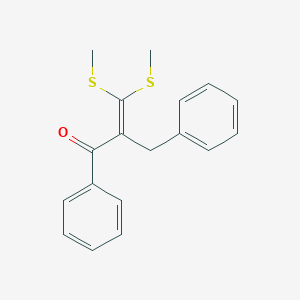
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
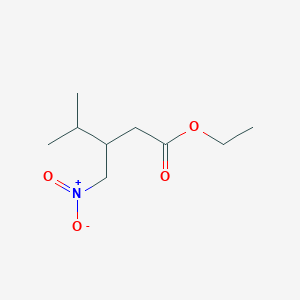
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)

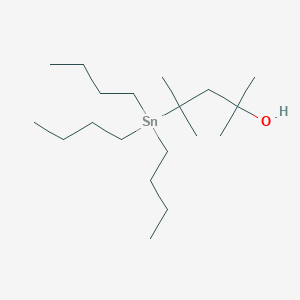
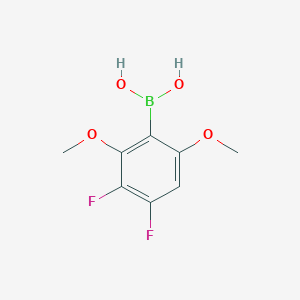

![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
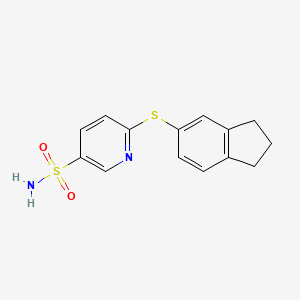
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)
